4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of chromene and thiazole rings, which are known for their diverse biological activities. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-oxo-2H-chromen-3-yl derivative: This step involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate.
Thiazole ring formation: The ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate is then reacted with thiosemicarbazide to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the chromene ring can lead to the formation of chromene-2,3-dione derivatives .
Scientific Research Applications
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Coumarin derivatives: These compounds are widely studied for their therapeutic potential and are structurally related to the chromene derivatives.
Uniqueness
4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide is unique due to the combination of chromene and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O5S/c25-16-10-19(28-18-8-4-2-6-13(16)18)20(26)24-22-23-15(11-30-22)14-9-12-5-1-3-7-17(12)29-21(14)27/h1-11H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFNEKNJCVNLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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